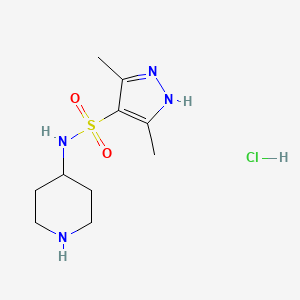

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride

Description

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride is a pyrazole sulfonamide derivative featuring a piperidine moiety.

Properties

Molecular Formula |

C10H19ClN4O2S |

|---|---|

Molecular Weight |

294.80 g/mol |

IUPAC Name |

3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide;hydrochloride |

InChI |

InChI=1S/C10H18N4O2S.ClH/c1-7-10(8(2)13-12-7)17(15,16)14-9-3-5-11-6-4-9;/h9,11,14H,3-6H2,1-2H3,(H,12,13);1H |

InChI Key |

FJZONTSYMBDQNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-pyrazole

The synthesis of 3,5-dimethyl-1H-pyrazole is a crucial initial step. This can be achieved by reacting pentane-2,4-dione with 85% hydrazine hydrate in methanol at a temperature between 25–35 °C. This reaction is exothermic and reportedly yields 3,5-dimethyl-1H-pyrazole quantitatively.

$$

\text{Pentane-2,4-dione} + \text{Hydrazine Hydrate} \rightarrow \text{3,5-Dimethyl-1H-pyrazole}

$$

Sulfonylation

Sulfonylation of 3,5-dimethyl-1H-pyrazole is performed by reacting the pyrazole with chlorosulfonic acid in chloroform under a nitrogen atmosphere at 0 °C. The reaction mixture is then heated to 60 °C and stirred for 10 hours. Thionyl chloride is added, and the reaction continues for an additional 2 hours at 60 °C. After completion, the mixture is cooled, added to dichloromethane and ice-cold water, and the organic layer is separated to obtain 3,5-dimethyl-1H-pyrazolesulfonyl chloride.

$$

\text{3,5-Dimethyl-1H-pyrazole} + \text{Chlorosulfonic Acid} \rightarrow \text{3,5-Dimethyl-1H-pyrazolesulfonyl chloride}

$$

Synthesis of Pyrazole Sulfonamide

Pyrazole-4-sulfonyl chloride is reacted with piperidin-4-ylamine to yield the sulfonamide. A general method involves taking piperidin-4-ylamine in dichloromethane, adding diisopropylethylamine (DIPEA), followed by the addition of pyrazole-4-sulfonyl chloride in dichloromethane at 25–30 °C. The reaction mixture is stirred for 16 hours, then quenched with cold water. The organic layer is separated, dried, and evaporated to obtain the crude product, which is purified by column chromatography to yield the pure pyrazole-4-sulfonamide.

$$

\text{3,5-Dimethyl-1H-pyrazolesulfonyl chloride} + \text{Piperidin-4-ylamine} \rightarrow \text{3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide}

$$

Hydrochloride Salt Formation

The free base sulfonamide is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent.

$$

\text{3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide} + \text{HCl} \rightarrow \text{3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride}

$$

Reaction Conditions and Optimization

- Temperature: The reactions are typically carried out at temperatures ranging from 0 °C to 60 °C, depending on the specific step.

- Atmosphere: Maintaining a nitrogen atmosphere is crucial during the sulfonylation step to prevent unwanted side reactions.

- Solvents: Chloroform, dichloromethane, and THF are commonly used solvents.

- Bases: Diisopropylethylamine (DIPEA) is used to facilitate the sulfonamide coupling.

Optimization of reaction conditions, such as temperature, reaction time, and solvent selection, is essential to maximize the yield and purity of the final product.

Spectroscopic Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

- 1H-NMR: Used to identify the hydrogen atoms in the molecule and their chemical environment.

- 13C-NMR: Used to identify the carbon atoms in the molecule.

- IR Spectroscopy: Used to identify functional groups present in the molecule.

- Mass Spectrometry: Used to determine the molecular weight and confirm the molecular formula.

- HPLC: Used to determine the purity of the compound.

Chemical Reactions Analysis

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against drug-resistant bacterial infections . Additionally, it may have applications in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compound 17: 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

- Structure : Replaces the piperidin-4-yl group with a trans-cyclohexylamine substituted by a pyrazin-2-yloxy moiety.

- Synthesis : Synthesized via coupling of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine hydrochloride in THF, yielding 55% after flash chromatography .

N-Ethyl-3,5-dimethyl-N-(2-methylpropyl)-1H-pyrazole-4-sulfonamide Hydrochloride

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine Hydrochloride

- Structure : Substitutes the piperidin-4-yl group with a 4-methylpiperidine, altering steric and electronic profiles.

Data Table: Comparative Properties of Selected Pyrazole Sulfonamides

Research Findings and Implications

- Synthetic Accessibility: The target compound and its analogs are typically synthesized via sulfonylation of pyrazole precursors with substituted amines.

- Biological Relevance : Pyrazole sulfonamides are explored for their kinase inhibitory activity. The piperidine variant’s basic nitrogen may enhance solubility and interaction with acidic residues in binding pockets, whereas bulkier analogs (e.g., Compound 17) may exhibit improved selectivity due to steric effects.

- Discontinuation Factors : The target compound’s discontinued status may reflect synthetic complexity, stability issues (e.g., hygroscopicity of hydrochloride salts), or shifting research focus toward more potent derivatives.

Notes and Limitations

- Data Gaps : Detailed biological activity data (e.g., IC50 values) for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

- Commercial Challenges : Discontinuation highlights supply chain vulnerabilities for early-stage research compounds, necessitating in-house synthesis or reliance on structurally distinct analogs .

Biological Activity

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings from diverse sources.

Synthesis

The synthesis of 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide involves various chemical reactions that typically include the formation of the pyrazole ring and subsequent modifications to introduce the piperidine moiety. The compound is characterized by its sulfonamide group, which is known for enhancing biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide demonstrated effective inhibition against a range of pathogens. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial effects .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide | 0.22 - 0.25 | Excellent |

| Other Pyrazole Derivatives | Varies | Moderate to Excellent |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Pyrazole derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. In vitro studies have shown that compounds with a similar structure can effectively target cancer cells, including those from breast and liver cancers .

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | Apoptosis induction |

| HepG2 (Liver) | 0.8 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, pyrazole derivatives have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A comprehensive study on various pyrazole derivatives indicated that compounds structurally related to 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole showed significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 0.22 μg/mL .

- Anticancer Studies : A study focusing on the antiproliferative effects of pyrazole-based compounds demonstrated that these agents could inhibit the growth of multiple cancer types, including lung and colorectal cancers. The mechanism was primarily through the inhibition of topoisomerase II and other cancer-related targets .

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride?

The compound is typically synthesized via sulfonylation of a piperidine-containing amine. For example, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride reacts with 4-aminopiperidine hydrochloride in dry THF under basic conditions (e.g., triethylamine). Purification involves flash chromatography (DCM/MeOH gradients) or recrystallization, yielding the hydrochloride salt . Structural confirmation is achieved via NMR, mass spectrometry, and X-ray crystallography (using SHELX software for refinement) .

Q. What analytical methods are recommended for characterizing this compound?

- HPLC/UV-Vis : Employ ammonium acetate buffer (pH 6.5) for assay development, as described in pharmacopeial guidelines .

- X-ray crystallography : SHELXL/SHELXS programs are widely used for small-molecule refinement to resolve structural ambiguities .

- Impurity profiling : Reference standards (e.g., EP/BP impurities) guide identification via LC-MS, ensuring compliance with regulatory thresholds .

Q. What safety protocols should be followed during handling?

While GHS classification data for this specific compound is limited, related piperidine sulfonamides require:

- Use of PPE (gloves, lab coat, goggles).

- Immediate rinsing with water upon skin/eye contact and medical consultation if irritation persists .

- Storage at room temperature in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation?

X-ray diffraction studies (e.g., using SHELXL) clarify bond angles, torsion angles, and hydrogen-bonding networks. For instance, the sulfonamide group’s orientation in similar compounds shows planar geometry, which impacts solubility and reactivity . Discrepancies between computational models and experimental data can be addressed by refining occupancy factors and thermal parameters .

Q. What structure-activity relationship (SAR) insights exist for this compound?

- Piperidine substitution : The 4-aminopiperidine moiety enhances binding to biological targets (e.g., enzymes, GPCRs) due to its conformational flexibility .

- Pyrazole methylation : 3,5-Dimethyl groups improve metabolic stability compared to unsubstituted analogs, as shown in SAR studies of related sulfonamides .

- Sulfonamide group : Critical for hydrogen bonding with active sites, as demonstrated in kinase inhibition assays .

Q. How are impurities and degradation products identified during stability studies?

- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze via LC-MS.

- Reference standards : Compare retention times and fragmentation patterns with known impurities (e.g., risperidone intermediates, benzisoxazole derivatives) .

Q. What factors influence solubility and stability in aqueous buffers?

- pH dependence : Protonation of the piperidine nitrogen (pKa ~8–10) enhances solubility in acidic buffers.

- Counterion effects : The hydrochloride salt form improves aqueous solubility compared to free bases .

- Temperature : Degradation accelerates above 40°C; stability studies recommend storage at ≤25°C .

Q. How does this compound interact with biological targets in mechanistic studies?

In silico docking (e.g., AutoDock) predicts interactions with ATP-binding pockets or allosteric sites. Experimental validation via SPR (surface plasmon resonance) or fluorescence polarization assays measures binding affinity. For example, related sulfonamides inhibit carbonic anhydrase isoforms with IC50 values <100 nM .

Q. How can conflicting synthetic yields be addressed in scale-up protocols?

- Solvent optimization : Replace THF with DMF to improve sulfonyl chloride reactivity .

- Purification : Switch from flash chromatography to preparative HPLC for higher-purity batches .

- Stoichiometry : Adjust amine-to-sulfonyl chloride ratios (1:1.1) to minimize unreacted starting material .

Q. What computational tools are suitable for modeling its pharmacokinetic properties?

- ADMET prediction : SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Molecular dynamics (MD) : GROMACS simulates conformational changes in physiological conditions, aiding in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.